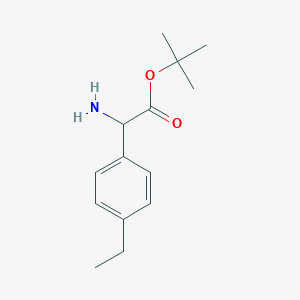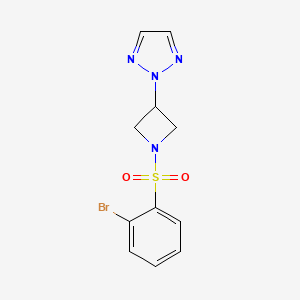
2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole” belong to a class of organic compounds known as azetidines . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of azetidines often involves the reaction of a suitable precursor with a nitrogen source . The exact method would depend on the specific substituents present in the desired product .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of the atoms in the azetidine ring and the positions of the substituents. The presence of the bromophenyl, sulfonyl, and triazole groups would significantly influence the compound’s properties.Chemical Reactions Analysis
The chemical reactions of a compound like this would be influenced by the reactivity of the azetidine ring and the substituents. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the nature of its substituents. These could include properties like solubility, melting point, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Sulfonamide-containing 1,4-disubstituted 1,2,3-triazoles have been synthesized through click reactions, characterized by techniques such as FTIR, 1H NMR, 13C NMR, and HRMS, and further confirmed by X-ray crystallography (Kaushik et al., 2020). Similar methodologies have been applied to synthesize sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the diversity in sulfonamide-based triazole chemistry (Yadav & Kaushik, 2022).
Reactivity and Applications : The reactivity of sulfonyl-1,2,3-triazoles has been explored, showing their utility as precursors for various heterocyclic compounds. These compounds serve as stable intermediates for generating reactive carbenes, which can be used to introduce nitrogen atoms into heterocycles, crucial in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Biological Activities
Antibacterial Properties : Research demonstrates the significant antibacterial activity of sulfonamide-tagged 1,2,3-triazoles against pathogens like S. aureus, B. subtilis, E. coli, and K. pneumoniae. This highlights their potential in developing new antimicrobial agents (Kaushik et al., 2020). Further studies confirm the efficacy of these compounds against a variety of bacterial strains, suggesting the role of structural features in their antimicrobial activity (Yadav & Kaushik, 2022).
Antioxidant Activity : The antioxidant capabilities of synthesized triazoles have been evaluated, with certain compounds showing promising radical scavenging properties. This aspect opens avenues for their application in oxidative stress-related conditions (Kaushik et al., 2020).
Mécanisme D'action
The mechanism of action of a compound like this would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects.
Safety and Hazards
The safety and hazards associated with a compound like this would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures would need to be followed to ensure safety.
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRXZHZVJAJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

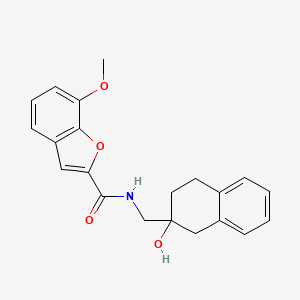
![3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2587066.png)
![4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2587067.png)


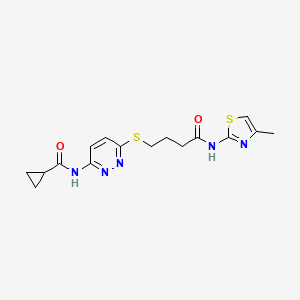
![3-(14-methyl-5-oxo-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2587074.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)
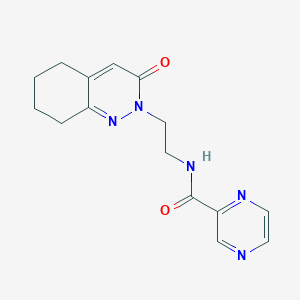
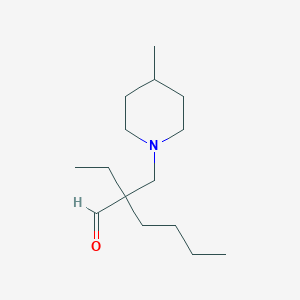
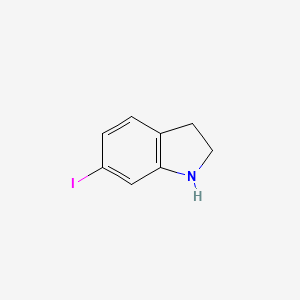
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)
